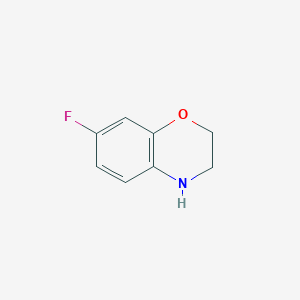

7-fluoro-3,4-dihydro-2H-1,4-benzoxazine

Description

Properties

IUPAC Name |

7-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBQMPCMLZNPSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560119 | |

| Record name | 7-Fluoro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56346-41-9 | |

| Record name | 7-Fluoro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56346-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS No. 56346-41-9). While specific experimental data for this particular derivative is limited in publicly accessible literature, this document consolidates available information and supplements it with general knowledge of the 1,4-benzoxazine scaffold. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and materials science, offering insights into its physicochemical characteristics, potential synthetic approaches, and putative biological relevance.

Chemical and Physical Properties

This compound is a fluorinated derivative of the benzoxazine heterocyclic system. The fluorine substituent at the 7-position is expected to influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 56346-41-9 | - |

| Molecular Formula | C₈H₈FNO | - |

| Molecular Weight | 153.16 g/mol | - |

| Appearance | Solid | [1] |

| Melting Point | 41-43 °C | [1] |

| Boiling Point | Not available | Data not found in the searched literature. |

| Density | 1.201 g/cm³ | General data for similar compounds. |

| pKa | Not available | Data not found. Expected to be weakly basic due to the secondary amine. |

| LogP | Not available | Data not found. The fluorine atom is expected to increase lipophilicity compared to the unsubstituted parent compound. |

| Solubility | Not available | Data not found. Likely soluble in organic solvents. |

Synthesis and Experimental Protocols

The synthesis of 3,4-dihydro-2H-1,4-benzoxazines is typically achieved through the condensation of a 2-aminophenol with a suitable two-carbon synthon. While a specific, detailed experimental protocol for this compound was not found in the searched literature, a general and plausible synthetic route is outlined below.

General Synthetic Approach: Reductive Cyclization

A common method for the synthesis of the 1,4-benzoxazine ring system involves the reaction of a 2-aminophenol derivative with a 2-haloethanol followed by intramolecular cyclization. For the target molecule, this would involve 4-fluoro-2-aminophenol and 2-chloroethanol or 2-bromoethanol.

Experimental Workflow: Synthesis of this compound

Detailed Hypothetical Protocol:

-

N-Alkylation: To a solution of 4-fluoro-2-aminophenol in a suitable solvent (e.g., DMF or acetonitrile), a base (e.g., K₂CO₃ or NaH) is added. 2-Chloroethanol is then added, and the mixture is heated to facilitate the N-alkylation of the amino group. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Intramolecular Cyclization: Upon completion of the N-alkylation, a stronger base (e.g., NaH) can be added to deprotonate the phenolic hydroxyl group, initiating an intramolecular Williamson ether synthesis. The reaction mixture is typically heated to drive the cyclization to completion.

-

Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons on the fluorinated benzene ring (complex splitting pattern due to fluorine coupling).- Two methylene groups of the oxazine ring appearing as triplets around 3.5-4.5 ppm.- A broad singlet for the N-H proton. |

| ¹³C NMR | - Aromatic carbons, with chemical shifts influenced by the fluorine substituent (C-F coupling is expected).- Two methylene carbons of the oxazine ring in the aliphatic region (around 40-70 ppm). |

| IR Spectroscopy | - N-H stretching vibration around 3300-3400 cm⁻¹.- C-O-C stretching vibrations (asymmetric and symmetric) characteristic of the ether linkage in the oxazine ring (typically around 1230 cm⁻¹ and 1030 cm⁻¹).[2]- Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 153.16. - Fragmentation patterns characteristic of the benzoxazine ring. |

Biological Activity and Signaling Pathways

There is no specific information on the biological activity or associated signaling pathways for this compound in the reviewed literature. However, the broader class of 1,4-benzoxazine derivatives has been investigated for a range of pharmacological activities, suggesting potential areas of interest for this compound.

Derivatives of the 1,4-benzoxazine scaffold have been reported to exhibit activities including:

-

Anticancer properties[3]

-

Antibacterial and antifungal activities

-

Anti-inflammatory effects

The introduction of a fluorine atom can significantly modulate the biological activity of a molecule by altering its binding affinity to target proteins, metabolic stability, and cell permeability. Therefore, this compound represents a lead compound for screening in various biological assays.

Logical Relationship for Biological Screening

Safety and Handling

Based on the available safety data sheet, this compound should be handled with care in a laboratory setting.

Table 3: Hazard and Precautionary Information

| Category | Information |

| Hazard Statements | H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.[1] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| Incompatibilities | Strong oxidizing agents, strong acids, and bases.[1] |

| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, hydrogen fluoride.[1] |

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

Conclusion

This compound is a fluorinated heterocyclic compound with potential for applications in medicinal chemistry and materials science. While specific experimental data for this molecule is sparse, this guide provides a summary of its known basic properties and outlines general synthetic and analytical approaches based on the well-established chemistry of the 1,4-benzoxazine ring system. Further research is warranted to fully elucidate its physicochemical properties, develop optimized synthetic protocols, and explore its biological activities. This document serves as a starting point for researchers interested in investigating this and related fluorinated benzoxazine derivatives.

References

An In-depth Technical Guide on the Physicochemical Characteristics of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-fluoro-3,4-dihydro-2H-1,4-benzoxazine is a fluorinated derivative of the benzoxazine heterocyclic system. The incorporation of a fluorine atom can significantly influence the physicochemical properties of the molecule, such as its metabolic stability and receptor binding affinity, making it a compound of interest in medicinal chemistry and materials science.[1] This guide provides a summary of the available physicochemical data, outlines relevant experimental protocols for its characterization, and presents a generalized workflow for such analyses.

Physicochemical Properties

A comprehensive set of experimentally determined physicochemical properties for this compound is not extensively documented in publicly available literature. The table below summarizes the available data. It is important to note that values for boiling point, pKa, logP, and solubility could not be definitively ascertained from the surveyed literature and would require experimental determination.

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO | [2] |

| Molecular Weight | 153.16 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 41-43 °C | [2] |

| Boiling Point | Not available | |

| pKa | Not available | |

| logP | Not available | |

| Solubility | Not available |

Experimental Protocols for Characterization

The following are detailed methodologies for key experiments that can be employed to characterize this compound. These protocols are based on general procedures for the analysis of benzoxazine derivatives.

Synthesis of 3,4-dihydro-2H-1,4-benzoxazine Derivatives

A common method for the synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives involves a two-step sequence starting from commercially available benzoxazoles.

Materials:

-

Benzoxazole derivative

-

Sodium borohydride

-

Acetic acid

-

Tetrahydrofuran (THF)

-

1,2-Dibromoethane

-

Potassium carbonate

-

Acetone

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Saturated ammonium chloride solution

Procedure:

-

Reduction of Benzoxazole: To a solution of the benzoxazole derivative in tetrahydrofuran, slowly add sodium borohydride and catalytic amounts of acetic acid. Monitor the reaction by thin-layer chromatography (TLC). After completion, remove the solvent under reduced pressure. Pour the reaction mixture into a saturated ammonium chloride solution and extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine and dry over MgSO₄. The resulting product can be used in the next step without further purification.[3]

-

Ring Closure: To a mixture of the product from the previous step in acetone, add 1,2-dibromoethane. To this solution, add an aqueous solution of potassium carbonate. Reflux the resulting mixture for several days. After removing the acetone under reduced pressure, pour the residue into water and extract with ethyl acetate. Wash the combined organic layers with brine and dry over MgSO₄. The crude product can then be purified by column chromatography.[3]

Structural Characterization

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Methodology:

-

The sample is analyzed using an FTIR spectrophotometer, typically in Attenuated Total Reflectance (ATR) mode.

-

A background spectrum is collected first.

-

The sample is then placed on the ATR crystal and the spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Characteristic absorption peaks for the benzoxazine ring structure, such as C-O-C and C-N-C stretching modes, are identified. For benzoxazine derivatives, characteristic peaks are often observed around 1230 cm⁻¹ (asymmetric C-O-C stretching), 1150 cm⁻¹ (C-N-C stretching), and 940 cm⁻¹ (oxazine ring).[4]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure.

Methodology:

-

The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 400 or 500 MHz).

-

The chemical shifts (δ), multiplicity, and integration of the proton signals in the ¹H NMR spectrum, and the chemical shifts of the carbon signals in the ¹³C NMR spectrum are analyzed to confirm the structure of the compound. For 3,4-dihydro-2H-1,4-benzoxazine derivatives, characteristic proton signals for the methylene groups of the oxazine ring (Ar-CH₂-N and O-CH₂-N) are typically observed.[5]

Thermal Analysis

3.3.1. Differential Scanning Calorimetry (DSC)

DSC is used to determine thermal transitions such as melting point and to study the curing behavior of benzoxazine monomers.

Methodology:

-

A small amount of the sample (typically 2-10 mg) is sealed in an aluminum pan.

-

The analysis is performed using a DSC instrument under a nitrogen atmosphere.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 to 350 °C).[6]

-

An empty sealed aluminum pan is used as a reference.

-

The resulting thermogram shows endothermic peaks for melting and exothermic peaks for polymerization (curing).

3.3.2. Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition profile of the material.

Methodology:

-

A small sample is placed in a TGA instrument.

-

The sample is heated at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (e.g., nitrogen or air).[3][6]

-

The weight loss of the sample is recorded as a function of temperature.

-

The resulting TGA curve provides information on the onset of decomposition, the temperature of maximum weight loss, and the char yield at high temperatures.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature regarding the involvement of this compound in any signaling pathways or its specific biological activities. However, various derivatives of the broader benzoxazine class have been investigated for a range of biological activities, including as anticonvulsant agents, inhibitors of Factor Xa, and for their anti-inflammatory and neuroprotective properties.[7][8][9][10][11] Further research is required to determine if this compound exhibits any significant biological effects.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and physicochemical characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Fluorinated Benzoxazines and the Structure-Property Relationship of Resulting Polybenzoxazines | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]

- 7. Rational design, synthesis, and biological activity of benzoxazinones as novel factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

- 10. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS: 56346-41-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data for 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine is limited in publicly available scientific literature. This guide provides a comprehensive overview based on established principles of benzoxazine chemistry, data from closely related analogs, and general methodologies. All experimental protocols and spectral data should be considered representative and require experimental validation.

Introduction

This compound is a fluorinated heterocyclic compound belonging to the benzoxazine class. The benzoxazine scaffold is a key pharmacophore found in a variety of biologically active molecules and functional polymers. The introduction of a fluorine atom at the 7-position of the benzoxazine ring system can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This makes this compound a molecule of interest for medicinal chemistry and drug discovery programs, particularly in the development of novel therapeutics.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 56346-41-9 | - |

| Molecular Formula | C₈H₈FNO | - |

| Molecular Weight | 153.16 g/mol | - |

| Appearance | Solid | [1] |

| Melting Point | 41-43 °C | [1] |

| InChI Key | FQKORLPTBCMNGR-UHFFFAOYSA-N | - |

| Canonical SMILES | C1COCC2=CC(=C(C=C2)F)N1 | - |

Synthesis

Putative Experimental Protocol: Synthesis of this compound

Materials:

-

4-Fluorophenol

-

2-Aminoethanol

-

Paraformaldehyde

-

1,4-Dioxane (solvent)

-

Hydrochloric acid (for pH adjustment)

-

Sodium hydroxide (for workup)

-

Anhydrous magnesium sulfate

-

Ethyl acetate (for extraction and recrystallization)

-

Hexanes (for recrystallization)

Procedure:

-

To a solution of 4-fluorophenol (1.0 eq) in 1,4-dioxane, add 2-aminoethanol (1.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add paraformaldehyde (2.2 eq) to the mixture.

-

Adjust the pH of the reaction mixture to acidic conditions (pH 4-5) by the dropwise addition of hydrochloric acid.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Spectroscopic Characterization (Predicted)

No specific experimental spectra for this compound have been found. The following tables summarize the predicted spectroscopic data based on the analysis of closely related fluorinated benzoxazine structures.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.80 - 6.60 | m | 3H | Aromatic H |

| ~4.30 | t | 2H | O-CH₂ |

| ~3.40 | t | 2H | N-CH₂ |

| ~3.30 | br s | 1H | N-H |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 (d, J ≈ 240 Hz) | C-F |

| ~142 | Aromatic C-O |

| ~138 | Aromatic C-N |

| ~116 (d, J ≈ 23 Hz) | Aromatic C |

| ~115 (d, J ≈ 8 Hz) | Aromatic C |

| ~110 | Aromatic C |

| ~65 | O-CH₂ |

| ~45 | N-CH₂ |

Predicted IR Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3350 | N-H stretch |

| ~2920, 2850 | C-H stretch (aliphatic) |

| ~1500, 1450 | C=C stretch (aromatic) |

| ~1250 | C-O-C asymmetric stretch |

| ~1100 | C-F stretch |

Mass Spectrometry

-

Expected [M+H]⁺: 154.0668

Potential Biological Activities and Applications in Drug Development

The benzoxazine scaffold is a versatile platform in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[3][4][5] The introduction of a fluorine atom can enhance these properties.

-

Antimicrobial and Antifungal Activity: Many fluorinated heterocyclic compounds exhibit potent antimicrobial and antifungal properties. It is plausible that this compound could be investigated as a lead compound for the development of new anti-infective agents.

-

Anticancer Activity: Certain benzoxazine derivatives have shown promise as anticancer agents.[6] The fluorine substituent may improve cell permeability and metabolic stability, potentially leading to enhanced cytotoxic effects against cancer cell lines.

-

Central Nervous System (CNS) Activity: The benzoxazine core is present in compounds with activity on CNS targets. The lipophilicity imparted by the fluorine atom could facilitate crossing the blood-brain barrier, making this compound a candidate for neurological drug discovery programs.

-

Anti-inflammatory Activity: Some benzoxazine derivatives have demonstrated anti-inflammatory properties.[7]

Visualizations

General Synthetic Workflow for Benzoxazines

Caption: A generalized workflow for the synthesis and characterization of benzoxazine monomers.

Hypothetical Signaling Pathway Modulation by a Benzoxazine Derivative

Caption: A hypothetical anti-inflammatory signaling pathway modulated by a benzoxazine derivative.

Conclusion

This compound represents a potentially valuable building block for the development of novel pharmaceuticals and advanced materials. While specific experimental data for this compound is currently limited, its structural features suggest that it warrants further investigation. The provided putative synthesis and predicted spectroscopic data can serve as a foundation for future research endeavors. Experimental validation of the synthesis, comprehensive characterization, and biological screening are essential next steps to unlock the full potential of this fluorinated benzoxazine.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to the Structure Elucidation of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine

For Researchers, Scientists, and Drug Development Professionals

Synthesis Pathway

The synthesis of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine would likely follow a Mannich-type condensation reaction. This common method for benzoxazine synthesis involves the reaction of a phenol, a primary amine, and formaldehyde.[1][2] In this specific case, the reactants would be 4-fluorophenol, ethanolamine, and paraformaldehyde (as a source of formaldehyde).

A plausible synthetic route involves the reaction of 2-aminoethanol with 4-fluorophenol and paraformaldehyde. The reaction is typically carried out in a suitable solvent, such as toluene or dioxane, and heated to reflux.[3] The use of an acidic medium can be beneficial, especially when dealing with weakly basic amines, to achieve a high yield.[1]

Caption: Proposed synthetic pathway for this compound.

Structure Elucidation Workflow

The elucidation of the chemical structure of the synthesized compound would involve a combination of spectroscopic techniques. The typical workflow includes purification of the crude product followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Experimental workflow for the structure elucidation of the target compound.

Spectroscopic Data (Predicted)

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound, based on data reported for similar benzoxazine structures.[4][5]

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.5 - 3.7 | t | 2H | -N-CH₂- |

| ~4.2 - 4.4 | t | 2H | -O-CH₂- |

| ~4.9 | s | 2H | -O-CH₂-N- |

| ~6.7 - 7.0 | m | 3H | Aromatic-H |

| ~8.5 - 9.0 | s (broad) | 1H | N-H |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~45 | -N-CH₂- |

| ~65 | -O-CH₂- |

| ~80 | -O-CH₂-N- |

| ~115 (d, JCF) | Aromatic C-H |

| ~118 (d, JCF) | Aromatic C-H |

| ~120 | Aromatic C-H |

| ~145 | Aromatic C-N |

| ~150 | Aromatic C-O |

| ~158 (d, JCF) | Aromatic C-F |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~ -120 to -130 | Aromatic C-F |

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretching |

| ~2900-3000 | C-H stretching (aliphatic) |

| ~1500-1600 | C=C stretching (aromatic) |

| ~1230 | Asymmetric C-O-C stretching of the oxazine ring |

| ~1100 | C-F stretching |

| ~930 | Benzene ring attached to an oxazine ring |

Table 5: Predicted Mass Spectrometry Data

| m/z | Assignment |

| ~169 | [M]⁺ (Molecular Ion) |

Experimental Protocols

Synthesis of this compound

-

To a solution of 4-fluorophenol (1 eq.) and ethanolamine (1 eq.) in toluene, add paraformaldehyde (2.2 eq.).

-

Reflux the mixture with stirring for 4-6 hours, using a Dean-Stark apparatus to remove water.

-

Cool the reaction mixture to room temperature.

-

Wash the organic phase sequentially with 1N NaOH solution and distilled water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.[6] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) can be used as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed to confirm the elemental composition of the synthesized compound.[6] Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed.

Conclusion

The structural elucidation of this compound relies on a systematic approach combining a well-established synthetic method with a suite of powerful spectroscopic techniques. The predicted data presented in this guide, derived from the analysis of analogous compounds, provides a robust framework for the successful identification and characterization of this and other related benzoxazine derivatives. This information is valuable for researchers engaged in the design and synthesis of novel fluorinated compounds for various applications, including advanced materials and pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening [mdpi.com]

- 6. Low-Temperature Terpolymerizable Benzoxazine Monomer Bearing Norbornene and Furan Groups: Synthesis, Characterization, Polymerization, and Properties of Its Polymer - PMC [pmc.ncbi.nlm.nih.gov]

initial synthesis routes for 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine

An In-depth Technical Guide to the Initial Synthesis Routes for 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine

For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, this compound stands as a molecule of significant interest due to the prevalence of the fluorinated benzoxazine scaffold in medicinal chemistry and materials science. This technical guide provides a detailed overview of the primary synthesis routes for this compound, complete with experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication.

Core Synthesis Strategies

The initial synthesis of this compound primarily relies on the construction of the oxazine ring from a pre-fluorinated precursor. The most logical and commonly employed starting material is 2-amino-4-fluorophenol. The key transformation involves the introduction of a two-carbon bridge that connects the amino and hydroxyl functionalities. Two principal pathways have been identified for this cyclization.

Route 1: Reaction with 1,2-Dihaloethanes

This classic approach involves the double alkylation of 2-amino-4-fluorophenol with a 1,2-dihaloethane, such as 1,2-dibromoethane or 1,2-dichloroethane. The reaction typically proceeds in the presence of a base to facilitate the nucleophilic attack of both the amino and hydroxyl groups on the electrophilic carbons of the haloalkane, leading to ring closure.

Route 2: Reaction with 2-Haloethanols

An alternative strategy employs a 2-haloethanol, for instance, 2-chloroethanol. In this two-step, one-pot synthesis, the amino group of 2-amino-4-fluorophenol first displaces the halide to form an N-(2-hydroxyethyl) intermediate. Subsequent intramolecular cyclization, often acid-catalyzed, results in the formation of the desired benzoxazine ring.

Visualizing the Synthesis Pathways

To clearly illustrate the logical flow of these synthetic transformations, the following diagrams have been generated using the DOT language.

Caption: Route 1: Synthesis via 1,2-Dihaloethane.

Caption: Route 2: Synthesis via 2-Haloethanol.

Experimental Protocols

Protocol for Route 1: Synthesis using 1,2-Dibromoethane

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-fluorophenol (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Addition of Base: Add a powdered anhydrous base, for example, potassium carbonate (K₂CO₃, 2.5 eq.) or cesium carbonate (Cs₂CO₃, 2.2 eq.), to the solution.

-

Addition of Alkylating Agent: To the stirred suspension, add 1,2-dibromoethane (1.1 eq.) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Protocol for Route 2: Synthesis using 2-Chloroethanol

-

Reaction Setup: To a sealed vessel, add 2-amino-4-fluorophenol (1.0 eq.) and 2-chloroethanol (1.2 eq.) in a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP).

-

N-Alkylation: Add a non-nucleophilic organic base, such as triethylamine (Et₃N, 1.5 eq.), and heat the mixture to 120-140 °C for 8-16 hours to facilitate the initial N-alkylation.

-

Cyclization: After the formation of the N-(2-hydroxyethyl) intermediate (monitored by TLC or LC-MS), add a strong acid catalyst, for instance, a catalytic amount of sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

-

Reaction Conditions for Cyclization: Continue heating the reaction mixture at 120-140 °C for an additional 4-8 hours to promote intramolecular cyclization.

-

Work-up: Cool the reaction mixture and neutralize it with an aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated. The resulting crude product is then purified by column chromatography.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on the synthesis of similar benzoxazine derivatives. It is important to note that actual results may vary depending on the specific reaction conditions and scale.

| Parameter | Route 1 (1,2-Dihaloethane) | Route 2 (2-Haloethanol) |

| Typical Yield | 60-75% | 55-70% |

| Reaction Time | 12-24 hours | 12-24 hours (total) |

| Reaction Temperature | 80-100 °C | 120-140 °C |

| Purity (post-chromatography) | >95% | >95% |

| Molecular Weight (C₈H₈FNO) | 153.15 g/mol | 153.15 g/mol |

| Expected ¹H NMR (CDCl₃, δ ppm) | ~6.7-6.9 (m, 3H, Ar-H), 4.3 (t, 2H, O-CH₂), 3.4 (t, 2H, N-CH₂) | ~6.7-6.9 (m, 3H, Ar-H), 4.3 (t, 2H, O-CH₂), 3.4 (t, 2H, N-CH₂) |

| Expected ¹⁹F NMR (CDCl₃, δ ppm) | Singlet or multiplet in the aromatic region | Singlet or multiplet in the aromatic region |

| Expected Mass Spec (m/z) | [M+H]⁺ = 154.06 | [M+H]⁺ = 154.06 |

Conclusion

The synthesis of this compound can be effectively achieved through well-established synthetic methodologies, primarily involving the cyclization of 2-amino-4-fluorophenol. The choice between using a 1,2-dihaloethane or a 2-haloethanol will depend on factors such as reagent availability, desired reaction conditions, and scalability. The provided protocols and data offer a solid foundation for the successful synthesis and characterization of this valuable fluorinated benzoxazine derivative, thereby enabling further exploration of its potential applications in drug discovery and materials science.

Biological Activity Screening of 7-Fluoro-3,4-dihydro-2H-1,4-benzoxazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This document outlines key quantitative data from published studies, details relevant experimental protocols, and visualizes essential workflows and pathways to facilitate further research and development in this promising area.

Anticancer Activity

Derivatives of the 3,4-dihydro-2H-1,4-benzoxazine scaffold have demonstrated notable anti-proliferative effects against a range of cancer cell lines. The substitution pattern on the benzoxazine core and its appendages plays a crucial role in determining the potency and selectivity of these compounds.

Data Summary: Anti-proliferative Activity

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 14f (a 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivative) | PC-3 (Prostate) | 9.71 | [1] |

| NHDF (Normal Human Dermal Fibroblasts) | 7.84 | [1] | |

| MDA-MB-231 (Breast) | 12.9 | [1] | |

| MIA PaCa-2 (Pancreatic) | 9.58 | [1] | |

| U-87 MG (Glioblastoma) | 16.2 | [1] | |

| Compound 10 (a 1,4-benzoxazin-2-one derivative) | HeLa (Cervical) | 10.46 ± 0.82 | [2] |

| Compound 5e (a benzoxazole derivative) | HepG2 (Liver) | 4.13 ± 0.2 | [3] |

| HCT-116 (Colon) | 6.93 ± 0.3 | [3] | |

| MCF-7 (Breast) | 8.67 ± 0.5 | [3] | |

| Compound 3b (a quinoline-based dihydrazone derivative) | MCF-7 (Breast) | 7.016 | [4] |

| Compound 3c (a quinoline-based dihydrazone derivative) | MCF-7 (Breast) | 7.05 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The anti-proliferative activity of benzoxazine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The synthesized compounds, dissolved in a suitable solvent like DMSO, are added to the wells at varying concentrations. A vehicle control (DMSO) and a positive control (a known anticancer drug like cisplatin or staurosporine) are also included.[1]

-

Incubation: The plates are incubated for a further 48-72 hours.

-

MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.[4]

Visualization: General Workflow for Anticancer Screening

Caption: Workflow for anticancer activity screening of benzoxazine derivatives.

Antimicrobial Activity

Fluorinated benzoxazine derivatives are also being investigated for their potential as antimicrobial agents. The presence of a fluorine atom can enhance metabolic stability and binding affinity to biological targets.

Data Summary: Antimicrobial Activity

| Compound | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Compound 4e (a 2H-benzo[b][1][5]oxazin-3(4H)-one derivative) | E. coli | 22 | - | |

| S. aureus | 20 | - | [6] | |

| B. subtilis | 18 | - | [6] | |

| Compound 4a (a 2H-benzo[b][1][5]oxazin-3(4H)-one derivative) | E. coli | 20 | - | [6] |

| Various 2,6,7-trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-one derivatives | Gram-positive & Gram-negative bacteria, C. albicans | - | 12.5 - 50 |

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial potency of a compound. The broth microdilution method is a standard technique for its determination.

Methodology:

-

Compound Preparation: A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: A standardized inoculum of the target microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL, yeast at ~0.5-2.5 x 10^3 CFU/mL) is prepared.

-

Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism in broth without compound) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density.[7]

Visualization: Antimicrobial Screening Workflow

Caption: General workflow for antimicrobial activity screening.

Anti-inflammatory Activity

Certain 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Data Summary: Anti-inflammatory Activity

| Compound | Target | IC50 (µM) | Reference |

| Compound 27 (a 1,2,3-triazole modified 2H-1,4-benzoxazin-3(4H)-one) | TNF-α | 7.83 ± 0.95 | [8][9] |

| IL-1β | 15.84 ± 0.82 | [8] | |

| Compound 6m (a 1,2,3-triazole-substituted N-phenyl isoxazolone) | IL-1β | 7.9 ± 1.36 | [8] |

Experimental Protocol: LPS-Induced Cytokine Release in BV-2 Microglial Cells

Methodology:

-

Cell Culture: BV-2 microglial cells are cultured in an appropriate medium.

-

Cell Treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

-

LPS Stimulation: Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

-

Supernatant Collection: The cell culture supernatant is collected.

-

Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control group. IC50 values are then determined.[8][9]

Visualization: Nrf2-HO-1 Signaling Pathway in Inflammation

Some benzoxazine derivatives may exert their anti-inflammatory effects by modulating the Nrf2-HO-1 signaling pathway.[8]

Caption: Potential modulation of the Nrf2-HO-1 pathway by benzoxazine derivatives.

Other Biological Activities

The versatile 1,4-benzoxazine scaffold has been explored for a variety of other therapeutic applications.

-

Anticonvulsant Activity: A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones have been synthesized and evaluated for their anticonvulsant properties. The most potent compound, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one (4b), exhibited an ED50 value of 31.7 mg/kg in the maximal electroshock (MES) test.[10]

-

Factor Xa Inhibition: Certain 2H-1,4-benzoxazin-3(4H)-one derivatives have been identified as inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade. Through structure-activity relationship (SAR) studies, a potent inhibitor with an IC50 of 3 nM was developed.[11]

This guide serves as a foundational resource for researchers interested in the biological activities of this compound derivatives. The provided data, protocols, and visualizations are intended to streamline experimental design and inspire further investigation into this promising class of compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Biological evaluation of selected 3,4-dihydro-2(1H)-quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones: Molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

- 9. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rational design, synthesis, and biological activity of benzoxazinones as novel factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascent of Fluorine: A Technical Guide to the Discovery and Evolution of Fluorinated Benzoxazines

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into benzoxazine resins has marked a significant advancement in polymer science, leading to a class of high-performance materials with exceptional thermal and dielectric properties. This technical guide delves into the discovery and historical development of fluorinated benzoxazines, providing a comprehensive overview of their synthesis, properties, and emerging applications, including their recent foray into medicinal chemistry.

The Genesis of Fluorinated Benzoxazines: A Quest for High Performance

The journey into fluorinated benzoxazines was driven by the relentless pursuit of materials with superior performance characteristics for demanding applications, particularly in the microelectronics industry. The introduction of fluorine atoms or fluorine-containing groups, such as trifluoromethyl (CF₃), into the benzoxazine structure was found to impart a unique combination of desirable properties.

The primary motivation behind fluorination lies in the unique attributes of the carbon-fluorine (C-F) bond. Its high bond energy contributes to enhanced thermal stability, while the low polarizability of the C-F bond leads to a significant reduction in the dielectric constant and dissipation factor of the resulting polymers.[1][2] Furthermore, the bulkiness of groups like -CF₃ can increase the free volume within the polymer matrix, further lowering the dielectric constant.[1] The hydrophobic nature of fluorinated compounds also results in low moisture absorption, a critical factor for maintaining stable dielectric properties in electronic components.[1]

Early research focused on synthesizing benzoxazine monomers derived from fluorinated phenols, such as 4,4′-(hexafluoroisopropylidene)diphenol (bisphenol AF), and fluorinated anilines, like 4-(trifluoromethyl)aniline.[1][3] These foundational studies laid the groundwork for a diverse family of fluorinated benzoxazine resins with tailored properties.

Synthesis of Fluorinated Benzoxazine Monomers: Methodologies and Challenges

The synthesis of fluorinated benzoxazine monomers typically follows the well-established Mannich condensation reaction of a phenol, a primary amine, and formaldehyde.[3] However, the presence of strongly electron-withdrawing fluorine substituents, particularly on the amine component, can present synthetic challenges.

It has been observed that traditional benzoxazine synthesis conditions are often unsuitable for the preparation of fluorinated benzoxazines where the fluorine is on the primary amine. The pH of the reaction medium is a critical factor, with strongly acidic conditions being necessary to achieve high yields when using very weak amines (pKa lower than 3).[4] Both solvent-based and solventless synthetic routes have been successfully employed.[5]

Experimental Protocols:

Protocol 2.1: Synthesis of a Bisphenol AF-based Fluorinated Benzoxazine (F-1 Benzoxazine) [1]

-

Materials: 37% formaldehyde aqueous solution, dioxane, 4-(trifluoromethyl)aniline, hexafluorobisphenol A (bisphenol AF).

-

Procedure:

-

0.04 mol of 37% formaldehyde aqueous solution and 5 ml of dioxane are introduced into a three-necked flask equipped with a nitrogen inlet and cooled in an ice bath for 10 minutes.

-

A solution of 0.02 mol of 4-(trifluoromethyl)aniline in 5 ml of dioxane is added slowly to the reactor via a dropping funnel.

-

The mixture is stirred for 10 minutes, after which a solution of 0.01 mol of hexafluorobisphenol A in 20 ml of dioxane is added.

-

The reaction temperature is raised to 100 °C, and the mixture is refluxed for 24 hours.

-

The solvent is removed under reduced pressure to yield a yellow solid.

-

The crude product is dissolved in ethyl ether and washed sequentially with 1N NaOH and water (three times each).

-

The organic layer is dried with magnesium sulfate, and the solvent is removed by distillation under reduced pressure to obtain the F-1 benzoxazine product as a light yellow solid.

-

Protocol 2.2: High-Yield Synthesis of 3,4-dihydro-3-pentafluorophenyl-2H-1,3-benzoxazine [4]

-

Materials: Pentafluoroaniline, aqueous 37% formaldehyde, bisphenol-A, hydrochloric acid, 1,4-dioxane.

-

Procedure:

-

1.85 grams (0.01 mol) of 98% pentafluoroaniline is reacted with 1.62 grams (0.02 mol) of aqueous 37% formaldehyde in a three-necked flask.

-

1.16 g (0.005 mol) of bisphenol-A in 5 ml of dioxane is added.

-

The pH of the mixture is adjusted to 1.2 by adding trace amounts of hydrochloric acid.

-

The temperature is maintained at 55-60°C for 5 hours.

-

The solvent is then evaporated by a rotary evaporator under reduced pressure to obtain the product.

-

Polymerization and Properties of Fluorinated Polybenzoxazines

Fluorinated benzoxazine monomers undergo thermal ring-opening polymerization to form highly cross-linked polybenzoxazine networks. This curing process can be monitored by techniques such as Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC).[6][7] The resulting thermosets exhibit a range of exceptional properties.

Key Properties and Quantitative Data

The incorporation of fluorine significantly enhances the thermal stability and lowers the dielectric constant of polybenzoxazines. The table below summarizes key quantitative data for various fluorinated polybenzoxazine systems.

| Monomer System | Curing Temperature (°C) | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td5, °C) | Dielectric Constant (at 1 MHz) | Water Absorption (%) | Reference |

| B-a/F-1 (1/1 copolymer) | 180 | - | >400 | 2.36 | <1 | [1] |

| Core-fluorinated diamine-based | - | - | up to 491 | 2.35–2.61 | <1 | [7] |

| Main-chain fluorinated polymer | - | - | - | 2.20 | - | [8] |

| m-fluoroaniline based (m-Bf) | 235.9 (peak) | - | 323.4 | - | - | [9] |

| p-fluoroaniline based (p-Bf) | 244.4 (peak) | - | 255.5 | - | - | [9] |

| o-fluoroaniline based (o-Bf) | 262.7 (peak) | - | 289.1 | - | - | [9] |

Experimental Protocols:

Protocol 3.1: Thermal Curing of Fluorinated Benzoxazine Monomers [1]

-

Procedure:

-

Blends of benzoxazine monomers (e.g., B-a/F-1) are prepared by dissolving them in a suitable solvent like acetone.

-

The solvent is slowly evaporated at 50 °C for 24 hours.

-

The resulting film is then cured in a vacuum oven at 180 °C for 4 hours to ensure complete polymerization.

-

Protocol 3.2: Preparation of Poly(FAEN-Bz) Films [10]

-

Procedure:

-

FAEN-Bz monomers are dissolved in DMAc (VDMAc:mFAEN-BZ = 1:1) with stirring at 50 °C for 30 minutes.

-

The solution is cast onto a clean glass plate.

-

The solvent is removed in an oven with a sequential temperature program: 80 °C for 1 h, 100 °C for 1 h, 120 °C for 1 h, 140 °C for 1 h, 160 °C for 2 h, and 180 °C for 2 h.

-

The basic curing program is carried out at 200 °C for 4 hours.

-

A New Frontier: Fluorinated Benzoxazines in Drug Discovery

A novel and exciting application of fluorinated benzoxazines has emerged in the field of medicinal chemistry, specifically in the development of new treatments for multidrug-resistant tuberculosis (MDR-TB).[11][12] A series of fluorine-containing benzoxazinyl-oxazolidinones have been designed and synthesized, demonstrating potent antitubercular activity.[11]

These compounds leverage the established antibacterial mechanism of oxazolidinones, which inhibit bacterial protein synthesis.[11][13] The fluorinated benzoxazinyl moiety appears to enhance the pharmacokinetic profile and efficacy of these drug candidates.[11]

Mechanism of Action of Benzoxazinyl-Oxazolidinones

Oxazolidinones, including their fluorinated benzoxazinyl derivatives, act by binding to the 50S ribosomal subunit of bacteria, thereby interfering with the initiation of protein synthesis.[11][14] This unique mechanism of action makes them effective against bacteria that have developed resistance to other classes of antibiotics.[15] Specifically, they inhibit the formation of the first peptide bond in the translation process.[13]

Experimental Protocols:

Protocol 4.1: General Synthesis of Fluorine-Containing Benzoxazinyl-Oxazolidinones [11]

-

General Procedure: The synthesis involves a multi-step process. Key intermediates are first synthesized, followed by nucleophilic substitution reactions to introduce the desired side chains. For example, the desired compounds can be obtained through the reaction of respective intermediates with 2-bromoethanol. The final acylated target compounds are prepared by a condensation reaction of the respective intermediates with different carboxylic acids.

Visualizing the Science: Diagrams and Workflows

To better illustrate the core concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Synthesis of F-1 Benzoxazine via Mannich Condensation.

Caption: Thermal Ring-Opening Polymerization of Fluorinated Benzoxazines.

Caption: Mechanism of Action of Fluorinated Benzoxazinyl-Oxazolidinones.

Conclusion and Future Outlook

The discovery and development of fluorinated benzoxazines have yielded a versatile class of polymers with exceptional properties that are highly sought after in advanced material applications. The ability to tailor their characteristics through the judicious selection of fluorinated precursors has opened up a vast design space for materials with low dielectric constants, high thermal stability, and excellent hydrophobicity. The recent expansion of their application into the realm of medicinal chemistry highlights the broad potential of this unique chemical scaffold. Future research is expected to focus on the development of novel fluorinated monomers, the exploration of more efficient and sustainable synthetic routes, and the further investigation of their potential in biomedical applications, heralding a new era of innovation for fluorinated benzoxazines.

References

- 1. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Replacing bisphenol-A with bisguaiacol-F to synthesize polybenzoxazines for a pollution-free environment - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Potential Therapeutic Targets for 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide

Disclaimer: Direct experimental data on the biological activity of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine is limited in publicly available literature. This document, therefore, presents potential therapeutic targets based on the activities of structurally related fluorinated and non-fluorinated 3,4-dihydro-2H-1,4-benzoxazine derivatives. The insights provided are intended for research and drug development professionals and are based on inferences from existing studies on analogous compounds.

Introduction

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. This technical guide explores the potential therapeutic targets for this compound by examining the established biological activities of its close analogs. Potential therapeutic areas for this compound class include oncology, inflammatory diseases, and infectious diseases.

Potential Therapeutic Targets and Mechanisms of Action

Based on the structure-activity relationships of analogous compounds, several potential therapeutic targets can be postulated for this compound.

Oncology

Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have demonstrated anti-proliferative activity against various cancer cell lines. The introduction of aryl groups at the N-4 position has been a key strategy in developing potent anticancer agents.

-

Potential Targets: The precise molecular targets for the anticancer activity of many 4-aryl-3,4-dihydro-2H-1,4-benzoxazines have not been fully elucidated but may involve the inhibition of kinases or other enzymes crucial for cancer cell proliferation and survival. The substitution pattern on the benzoxazine ring and the nature of the N-4 aryl substituent are critical for activity.

-

Supporting Evidence: A study on novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines revealed that these compounds exhibit moderate to good potency against a panel of cancer cell lines. For instance, molecule 14f from one study displayed significant anticancer activity, suggesting that this scaffold is a promising starting point for the development of new anticancer drugs.[1][2]

Inflammatory Diseases

The 2H-1,4-benzoxazin-3(4H)-one scaffold, a close structural relative, has been explored for its anti-inflammatory properties. These derivatives have been shown to modulate key inflammatory pathways.

-

Potential Target: Nuclear factor erythroid 2-related factor 2 (Nrf2) The Nrf2-heme oxygenase-1 (HO-1) signaling pathway is a critical regulator of cellular defense against oxidative stress and inflammation. Activation of Nrf2 leads to the transcription of antioxidant and anti-inflammatory genes.

-

Mechanism of Action: Certain 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to activate the Nrf2-HO-1 pathway, leading to a reduction in the production of reactive oxygen species (ROS) and pro-inflammatory mediators in lipopolysaccharide (LPS)-induced microglial inflammation.[3] Molecular docking studies suggest that these compounds may interact with binding sites related to Nrf2, preventing its degradation by Keap1.[3]

Infectious Diseases (Antibacterial)

The core structure of this compound is reminiscent of the quinolone and fluoroquinolone antibiotics, which are known to target bacterial DNA synthesis.

-

Potential Targets: Bacterial DNA Gyrase and Topoisomerase IV These essential bacterial enzymes are responsible for managing DNA topology during replication, transcription, and repair. Their inhibition leads to bactericidal effects.

-

Supporting Evidence: The broad-spectrum antibiotic Levofloxacin, which contains a more complex tricyclic system incorporating a fluorinated benzoxazine-like moiety, exerts its bactericidal action by inhibiting bacterial DNA gyrase and topoisomerase IV.[4] This suggests that simpler fluorinated benzoxazines could potentially be explored for similar antibacterial activities.

Data Presentation

The following table summarizes the quantitative data for a representative anticancer 4-aryl-3,4-dihydro-2H-1,4-benzoxazine analog.

| Compound | Cancer Cell Line | IC50 (µM)[1][2] |

| Molecule 14f | PC-3 | 7.84 |

| NHDF | 16.2 | |

| MDA-MB-231 | Not specified | |

| MIA PaCa-2 | Not specified | |

| U-87 MG | Not specified |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for analogous compounds are provided below to guide future research on this compound.

Synthesis of 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines[1]

A general synthetic pathway involves a multi-step process:

-

Synthesis of 2-(2-Nitrophenoxy)-1-phenylethan-1-one derivatives: A substituted phenacyl bromide is reacted with a 2-nitrophenol in the presence of a base like potassium carbonate in a suitable solvent such as acetone. The mixture is heated to reflux.

-

Synthesis of 3-Aryl-3,4-dihydro-2H-benzo[b][2][5]oxazines: The nitro group of the previously synthesized ketone is reduced, and the resulting amine undergoes intramolecular reductive amination to form the benzoxazine ring. This is typically achieved using a reducing agent like sodium borohydride in a solvent such as methanol.

-

Buchwald-Hartwig Cross-Coupling: The 3-aryl-3,4-dihydro-2H-1,4-benzoxazine is then coupled with a substituted aryl bromide using a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., XPhos), and a base (e.g., Cs2CO3) in a solvent mixture like tert-butanol and toluene under an inert atmosphere.

Anti-inflammatory Activity Assessment in BV-2 Microglial Cells[3]

-

Cell Culture: BV-2 microglial cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

MTT Assay for Cell Viability: To assess cytotoxicity, cells are treated with various concentrations of the test compounds for a specified period. MTT solution is then added, and the resulting formazan crystals are dissolved in a solvent like DMSO. The absorbance is measured to determine cell viability.

-

Measurement of Inflammatory Mediators: Cells are pre-treated with the test compounds and then stimulated with lipopolysaccharide (LPS). The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are measured using ELISA kits.

-

Western Blot Analysis for Nrf2-HO-1 Pathway Activation: After treatment, cells are lysed, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin), followed by incubation with secondary antibodies. The protein bands are visualized using a chemiluminescence detection system.

Visualizations

Signaling Pathway

Caption: Proposed mechanism of anti-inflammatory action via the Nrf2-HO-1 pathway.

Experimental Workflow

Caption: General workflow for synthesis and anticancer evaluation.

Conclusion

While direct experimental evidence for this compound is currently lacking, the analysis of structurally similar compounds provides a strong rationale for investigating its potential as a therapeutic agent. The most promising avenues for exploration appear to be in oncology, by targeting proliferative pathways, and in inflammatory diseases, through the modulation of the Nrf2-HO-1 pathway. Furthermore, its structural similarity to fluoroquinolone antibiotics suggests a potential, though more speculative, role as an antibacterial agent. The experimental protocols and data presented for analogous compounds in this guide offer a solid foundation for initiating such investigations. Further research, including synthesis, in vitro screening, and mechanistic studies, is warranted to fully elucidate the therapeutic potential of this specific fluorinated benzoxazine.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Fluorinated dual antithrombotic compounds based on 1,4-benzoxazine scaffold. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 7-Fluoro-3,4-dihydro-2H-1,4-benzoxazine Analogs as Potential Anticancer Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 3,4-dihydro-2H-1,4-benzoxazine Scaffold and the Role of Fluorine

The 3,4-dihydro-2H-1,4-benzoxazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[1] Derivatives of this structure have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The structural rigidity and synthetic tractability of the benzoxazine ring system make it an attractive starting point for the design of novel therapeutic agents.

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa. The strategic placement of a fluorine atom on an aromatic ring can significantly influence the electronic properties of the molecule and its interactions with biological targets. This guide explores the hypothetical SAR of a series of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine analogs, with a focus on their potential as anti-proliferative agents.

Structure-Activity Relationship (SAR) Analysis

To explore the SAR of the this compound scaffold, a hypothetical series of analogs with substitutions at the N-4 and C-3 positions is proposed. The anti-proliferative activity is evaluated against a representative cancer cell line (e.g., PC-3, prostate cancer).

Table 1: Hypothetical Anti-proliferative Activity of this compound Analogs against PC-3 Cancer Cell Line.

| Compound ID | R1 (at N-4) | R2 (at C-3) | IC50 (µM) |

| 1a | H | H | > 50 |

| 1b | H | Phenyl | 25.3 |

| 1c | H | 4-Fluorophenyl | 18.7 |

| 1d | H | 4-Methoxyphenyl | 22.1 |

| 2a | Phenyl | H | 30.5 |

| 2b | 4-Aminophenyl | H | 9.8 |

| 2c | 4-Hydroxyphenyl | H | 12.4 |

| 2d | Phenyl | Phenyl | 15.2 |

| 2e | 4-Aminophenyl | 4-Fluorophenyl | 7.5 |

Note: The IC50 values are hypothetical and for illustrative purposes to demonstrate potential SAR trends based on published data for similar scaffolds.[3][4]

Interpretation of SAR:

-

Effect of Substitution at C-3: The introduction of an aryl group at the C-3 position (compare 1a and 1b ) appears to be beneficial for anti-proliferative activity. A fluorine substituent on this phenyl ring (1c ) may further enhance potency, potentially through favorable interactions with the target protein.

-

Effect of Substitution at N-4: Aryl substitution at the N-4 position also seems to contribute positively to activity (2a ). The presence of electron-donating groups, such as an amino (2b ) or hydroxyl (2c ) group at the para-position of the N-4 aryl ring, appears to significantly improve potency. This suggests that hydrogen bond donating and accepting capabilities in this region are important for activity.[3][4]

-

Combined Effects: Combining favorable substitutions at both the N-4 and C-3 positions may lead to a synergistic enhancement of anti-proliferative activity, as illustrated by compound 2e .

Experimental Protocols

General Synthetic Protocol for 4-Aryl-7-fluoro-3,4-dihydro-2H-1,4-benzoxazines

A representative synthesis can be achieved via a Buchwald-Hartwig cross-coupling reaction.[4]

-

Flask Setup: A Schlenk flask is charged with cesium carbonate (1.4 eq.), this compound (1.0 eq.), and the corresponding substituted bromobenzene (1.6 eq.).

-

Inert Atmosphere: The flask is evacuated and backfilled with nitrogen three times.

-

Solvent Addition: The reaction mixture is dissolved in toluene and tert-butanol and stirred for 10 minutes at room temperature.

-

Catalyst Addition: Pd2(dba)3 (0.02 eq.) and XPhos (0.1 eq.) are added to the solution.

-

Reaction: The mixture is refluxed until the reaction shows completion as indicated by Thin Layer Chromatography (TLC).

-

Work-up: The mixture is cooled to room temperature and diluted with ethyl acetate. The solution is washed with brine and water, dried over sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by flash chromatography (hexane/ethyl acetate) to yield the target 4-aryl-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine.

Protocol for MTT Cell Proliferation Assay

The anti-proliferative activity of the synthesized compounds can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7][8]

-

Cell Seeding: Seed cells (e.g., PC-3) in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells/well in 100 µL of cell culture medium. Incubate in a CO2 incubator for 24 hours.[5]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours.[8]

-

MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[8]

-

Incubation: Incubate the plate at 37°C for 4 hours in a CO2 incubator.[5]

-

Formazan Solubilization: Add 100 µL of SDS-HCl solution or DMSO to each well to dissolve the formazan crystals.[5][8]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker.[6] Read the absorbance at 570 nm using a microplate reader.[5]

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Visualizations: Signaling Pathways and Workflows

Potential Signaling Pathway: PI3K/Akt Pathway

Many anticancer agents exert their effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[9][10][11] The dysregulation of this pathway is a common feature in many cancers.[1][9][11]

References

- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2 H-1,4-Benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide: 7-Fluoro-3,4-dihydro-2H-1,4-benzoxazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details its commercial availability, physicochemical properties, a representative synthetic protocol, and potential biological activities, with a focus on its interaction with cellular signaling pathways.

Commercial Availability

This compound is available from various commercial chemical suppliers. The purity and quantity offered may vary. Researchers are advised to request certificates of analysis from suppliers for lot-specific data.

| Supplier | Product Number | Purity | CAS Number |

| ChemUniverse | P97205 | 97% | 56346-41-9 |

| LookChem | N/A | 97% (typical) | 56346-41-9 |

| Matrix Scientific | 097205 | >95% | 56346-41-9 |

| Ambeed | A918561 | 97% | 56346-41-9 |

| TRC | F588370 | N/A | 56346-41-9 |

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These values are compiled from various supplier and database sources and may vary slightly.

| Property | Value |

| Molecular Formula | C₈H₈FNO |

| Molecular Weight | 153.16 g/mol |

| Appearance | Off-white to light yellow solid/powder |

| Melting Point | Not widely reported |

| Boiling Point | 243.66 °C at 760 mmHg (Predicted) |

| Density | 1.201 g/cm³ (Predicted) |

| Solubility | Soluble in organic solvents like DMSO and methanol |

| CAS Number | 56346-41-9 |

Synthesis and Characterization

Representative Experimental Protocol: Synthesis of Fluorinated Benzoxazines

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

-

Appropriate fluorinated phenol (e.g., 4-fluorophenol)

-

Primary amine (e.g., ammonia or a protected amine)

-

Paraformaldehyde

-

Dioxane (or other suitable solvent)

-

Hydrochloric acid (for pH adjustment)

-

Sodium hydroxide (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-